molecular formula C23H30N4O2 B2816166 N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-propyloxalamide CAS No. 941958-94-7

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-propyloxalamide

Cat. No. B2816166
CAS RN: 941958-94-7
M. Wt: 394.519
InChI Key: REUVQNCGQRKCAE-UHFFFAOYSA-N
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Description

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-propyloxalamide, commonly known as DPI, is a potent inhibitor of protein kinase C (PKC). This compound has been extensively studied for its biochemical and physiological effects, and its potential applications in scientific research.

Scientific Research Applications

  • Allosteric Modulation of CB1 Receptor : A study described key structural requirements for indole-2-carboxamides to act as allosteric modulators of the cannabinoid type 1 receptor (CB1), identifying compounds that significantly impact the binding affinity and cooperativity with the CB1 receptor, suggesting potential applications in neuroscience and pharmacology (Khurana et al., 2014).

  • Hydroamination Reactions : Research on the hydroamination of tetrahydroindoles revealed efficient methods for synthesizing amino derivatives of indole, demonstrating the compound's utility in organic synthesis and potentially in the development of pharmaceuticals (Sobenina et al., 2010).

  • Serotonin Receptor Agonists : A study synthesized and tested compounds for their binding affinities to serotonin receptors, highlighting the role of dimethylamino substitutions in influencing receptor preference, which could inform the design of new therapeutics targeting serotonin receptors (Barf et al., 1996).

  • Nonlinear Optical Properties : Research demonstrated the synthesis of novel compounds and their third-order nonlinear optical properties, suggesting applications in optical device technologies like optical limiters (Rahulan et al., 2014).

  • Antitumor Activity : A study on isoquino[4,3-c]cinnolin-12-ones identified novel topoisomerase I-targeting agents with potent cytotoxic activity, indicating potential applications in cancer therapy (Ruchelman et al., 2004).

properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-4-14-24-22(28)23(29)25-16-21(18-9-11-19(12-10-18)26(2)3)27-15-13-17-7-5-6-8-20(17)27/h5-12,21H,4,13-16H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUVQNCGQRKCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-propyloxalamide

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